

# physical and chemical properties of 2,4-diethylaniline

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## Compound of Interest

Compound Name: 2,4-diethylaniline

Cat. No.: B3047884

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An In-depth Technical Guide to **2,4-Diethylaniline**: Core Physical and Chemical Properties for Researchers

## Introduction

**2,4-Diethylaniline** is an aromatic organic compound belonging to the substituted aniline family. Characterized by an aniline core with two ethyl groups at the 2 and 4 positions of the benzene ring, this primary aromatic amine serves as a valuable building block in organic synthesis. Its structural features—a nucleophilic amino group and an activated aromatic ring—make it a versatile precursor for the synthesis of a wide range of materials, including pharmaceuticals, agrochemicals, and dyes.<sup>[1]</sup> This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and key experimental protocols relevant to researchers, scientists, and professionals in drug development.

## Physical and Chemical Properties

The physical and chemical properties of **2,4-diethylaniline** are summarized below. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.

Table 1: Physical and Chemical Properties of **2,4-Diethylaniline**

Property	Value	Reference(s)
CAS Number	14719-47-2	[1][2]
Molecular Formula	C10H15N	[2][3]
Molecular Weight	149.23 g/mol	[1][2]
Appearance	Colorless to yellowish liquid	Inferred from[4]
Boiling Point	244 °C at 760 mmHg	[2]
Density	0.948 g/cm <sup>3</sup>	[2]
Flash Point	103.7 °C	[2]
Vapor Pressure	0.0311 mmHg at 25°C	[2]
Refractive Index	1.542	[2]
LogP	2.97480	[2]
PSA (Polar Surface Area)	26.02 Å <sup>2</sup>	[2]

## Chemical Reactivity and Characteristics

The chemical behavior of **2,4-diethylaniline** is primarily dictated by the presence of the amino (-NH<sub>2</sub>) group and the two electron-donating ethyl groups on the aromatic ring.

- Basicity: The amino group imparts basic properties to the molecule. The lone pair of electrons on the nitrogen atom can accept a proton. The electron-donating nature of the two ethyl groups increases the electron density on the nitrogen, making **2,4-diethylaniline** more basic than aniline itself.
- Nucleophilicity: The nitrogen atom's lone pair also makes the molecule a potent nucleophile, allowing it to react with a variety of electrophiles. Common reactions at the nitrogen center include acylation, alkylation, and sulfonylation.[1]
- Electrophilic Aromatic Substitution: The amino and ethyl groups are activating and ortho-, para-directing substituents.[5] This makes the aromatic ring highly susceptible to electrophilic attack. Given the substitution pattern, the primary positions for further substitution are the 3,

5, and 6 positions. Steric hindrance from the ethyl group at position 2 may influence the regioselectivity of incoming electrophiles. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.[1][5]

- **Diazotization:** As a primary aromatic amine, **2,4-diethylaniline** readily undergoes diazotization.[1] This reaction involves treating the amine with nitrous acid (typically generated *in situ* from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt.[6][7] These diazonium salts are highly versatile synthetic intermediates that can be converted into a wide range of functional groups.[1][7]

## Spectroscopic Data

While specific spectra for **2,4-diethylaniline** are not widely published, its structure allows for the confident prediction of its key spectroscopic features based on data from analogous compounds.

Table 2: Predicted Spectroscopic Data for **2,4-Diethylaniline**

Technique	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic Protons: Signals in the downfield region (<math>\delta</math> 6.5-7.5 ppm).[1] The three aromatic protons would appear as distinct signals with splitting patterns determined by their coupling.</li><li>- Amine Protons (-NH<sub>2</sub>): A broad singlet that can appear over a wide chemical shift range and is exchangeable with D<sub>2</sub>O.</li><li>- Ethyl Protons (-CH<sub>2</sub>CH<sub>3</sub>): Two sets of signals, each consisting of a quartet for the methylene (-CH<sub>2</sub>) protons and a triplet for the methyl (-CH<sub>3</sub>) protons, in the upfield region. The two ethyl groups may have slightly different chemical shifts due to their distinct positions on the ring.[1]</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Aromatic Carbons: Six signals in the <math>\delta</math> 110-150 ppm region. The carbon attached to the amino group (C1) would be significantly deshielded (<math>\delta</math> ~140-150 ppm).[1] The carbons bearing the ethyl groups (C2 and C4) would also be distinct.</li><li>- Ethyl Carbons: Two signals for the methylene carbons and two signals for the methyl carbons in the upfield region.</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- N-H Stretching: Two characteristic bands for a primary amine in the 3300-3500 cm<sup>-1</sup> region.[8]</li><li>- C-H Stretching (Aromatic): Bands typically above 3000 cm<sup>-1</sup>.</li><li>- C-H Stretching (Aliphatic): Bands typically below 3000 cm<sup>-1</sup>.</li><li>- C=C Stretching (Aromatic): Peaks in the 1450-1600 cm<sup>-1</sup> region.</li></ul>
Mass Spectrometry	<ul style="list-style-type: none"><li>- Molecular Ion (M<sup>+</sup>): A peak corresponding to the molecular weight of the compound (m/z = 149).</li><li>- Fragmentation: Common fragmentation patterns would involve the loss of a methyl group (M-15) or an ethyl group (M-29) from the alkyl substituents.[1]</li></ul>

# Experimental Protocols

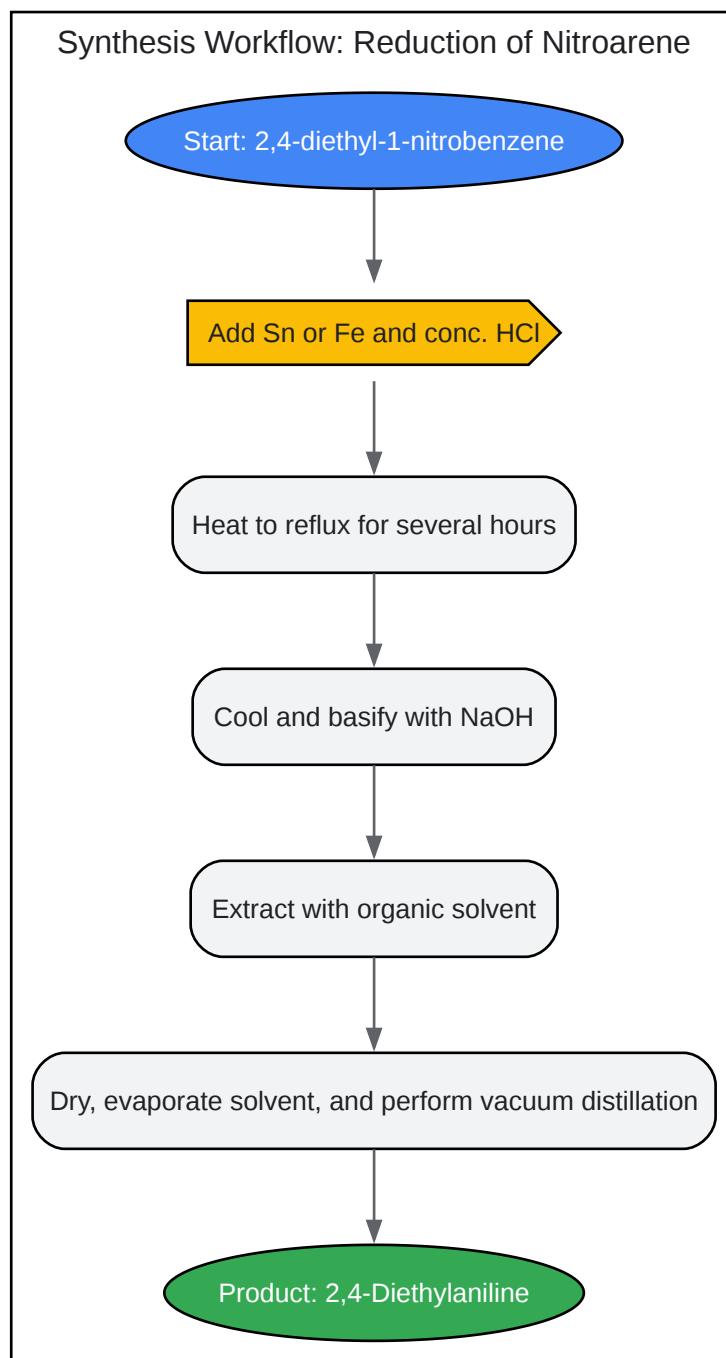
The following sections provide detailed methodologies for the synthesis and a key reaction of **2,4-diethylaniline**.

## Synthesis of 2,4-Diethylaniline via Reduction

A common route for the synthesis of substituted anilines is the reduction of the corresponding nitro compound.

- Objective: To synthesize **2,4-diethylaniline** by the reduction of 2,4-diethyl-1-nitrobenzene.
- Principle: The nitro group ( $-NO_2$ ) is reduced to a primary amino group ( $-NH_2$ ) using a suitable reducing agent, such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl), or via catalytic hydrogenation.
- Materials:
  - 2,4-diethyl-1-nitrobenzene
  - Granulated Tin (Sn) or Iron powder (Fe)
  - Concentrated Hydrochloric Acid (HCl)
  - Sodium Hydroxide (NaOH) solution (e.g., 30%)
  - Diethyl ether or Dichloromethane (for extraction)
  - Anhydrous Magnesium Sulfate ( $MgSO_4$ ) or Sodium Sulfate ( $Na_2SO_4$ )
  - Distilled water
- Procedure:
  - Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-diethyl-1-nitrobenzene and granulated tin (or iron powder).
  - Acid Addition: Slowly add concentrated hydrochloric acid to the flask in portions. The reaction is exothermic and may require cooling in an ice bath to maintain control.

- Reflux: After the initial vigorous reaction subsides, heat the mixture to reflux with continuous stirring for several hours until the reaction is complete (monitored by TLC).
- Basification: Cool the reaction mixture to room temperature and carefully add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline (pH > 10). This will precipitate tin or iron hydroxides and liberate the free aniline.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or dichloromethane. Perform multiple extractions to ensure complete recovery.
- Washing & Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO<sub>4</sub>).
- Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
- Purification: The crude **2,4-diethylaniline** can be purified by vacuum distillation to yield the final product.



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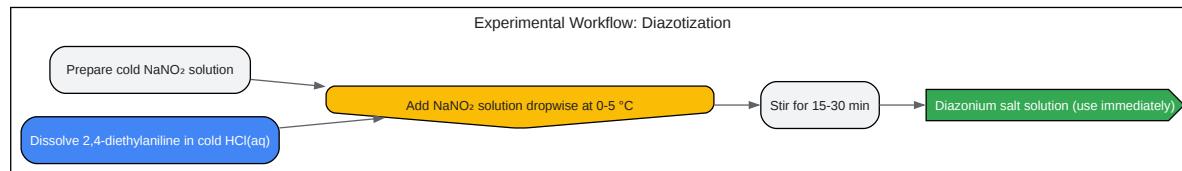
Caption: General workflow for the synthesis of **2,4-diethylaniline**.

## Diazotization of 2,4-Diethylaniline

This protocol outlines the formation of a diazonium salt from **2,4-diethylaniline**, a key intermediate for further functionalization.

- Objective: To prepare 2,4-diethylbenzenediazonium chloride *in situ* for subsequent reactions (e.g., Sandmeyer reaction).
- Principle: A primary aromatic amine reacts with *in situ* generated nitrous acid at 0-5 °C to form a thermally unstable diazonium salt.<sup>[6]</sup>
- Materials:
  - **2,4-diethylaniline**
  - Concentrated Hydrochloric Acid (HCl)
  - Sodium Nitrite (NaNO<sub>2</sub>)
  - Distilled water
  - Ice
- Procedure:
  - Amine Salt Formation: In a beaker or flask, dissolve **2,4-diethylaniline** in a mixture of concentrated hydrochloric acid and water. Cool the solution in an ice-salt bath to 0-5 °C with constant stirring. The aniline hydrochloride salt may precipitate as a fine slurry.<sup>[6]</sup>
  - Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite in cold distilled water.
  - Diazotization: Add the cold sodium nitrite solution dropwise to the stirred aniline salt suspension. Maintain the temperature strictly between 0 °C and 5 °C throughout the addition.<sup>[6]</sup> The addition should be slow to prevent a rise in temperature and decomposition of the product.
  - Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.

- Usage: The resulting cold solution of 2,4-diethylbenzenediazonium chloride is unstable and should be used immediately in the next synthetic step without isolation.

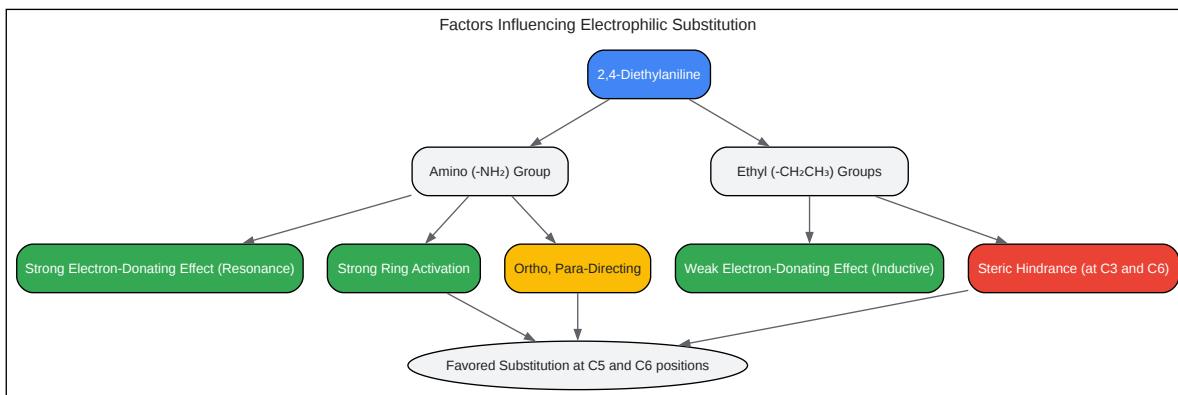


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Caption: Workflow for the diazotization of **2,4-diethylaniline**.

## Logical Relationships in Reactivity

The reactivity of the **2,4-diethylaniline** ring in electrophilic substitution is governed by the interplay of electronic and steric effects of its substituents.



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